(Vinylbenzyloxy)trimethylsilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

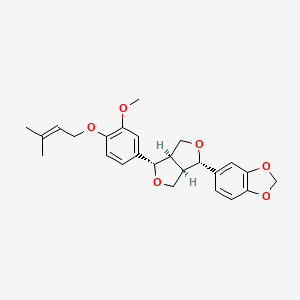

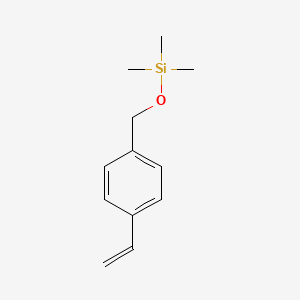

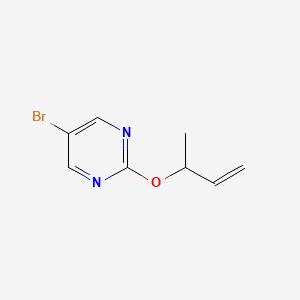

“(Vinylbenzyloxy)trimethylsilane” is an organosilicon compound with the molecular formula C12H18OSi and a molecular weight of 206.36 . It appears as a colorless liquid .

Synthesis Analysis

The preparation of (vinylphenoxy) trimethylsilane, which is structurally similar to this compound, is usually obtained by a silane coupling reaction. A common preparation method involves reacting trimethylsilane with phenol in the presence of hydrochloric acid and introducing ethylene gas for an addition reaction .Molecular Structure Analysis

The molecular structure of this compound consists of a vinylbenzyloxy group attached to a trimethylsilane group . The trimethylsilane group consists of three methyl groups bonded to a silicon atom .Chemical Reactions Analysis

Trimethylsilyl groups, like the one in this compound, are known to be used as temporary protecting groups during chemical synthesis . They can also make compounds more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .Physical And Chemical Properties Analysis

This compound has a density of 0.96 g/cm3, a boiling point of 56-60°C at 0.15mmHg, and a refractive index of 1.5370 . It is sensitive and reacts slowly with moisture/water . It is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform at room temperature .Applications De Recherche Scientifique

Photochemical Reactions : The study by Raviola et al. (2014) explored the photochemical generation of methoxy-substituted α,n-didehydrotoluenes from (chloromethoxybenzyl)trimethylsilanes. This research highlights the potential of vinylbenzyloxy trimethylsilane derivatives in photochemical applications, such as the generation of reactive intermediates (Raviola et al., 2014).

Synthesis of Derivatives : Shimizu et al. (1987) demonstrated the synthesis of (1-halo-1-alkenyl)trimethylsilanes from vinyl halides. This research is crucial for understanding how (Vinylbenzyloxy)trimethylsilane can be utilized in the synthesis of various chemical derivatives (Shimizu, Shibata, & Tsuno, 1987).

Oligomerization Studies : The oligomerization of vinyl- and ethynyl-trimethylsilanes was investigated by Yur'ev et al. (1979), providing insights into the polymerization behavior of these compounds and their potential in creating new polymeric materials (Yur'ev et al., 1979).

Material Science Applications : Research by Rangou et al. (2011) on Poly(vinyl trimethylsilane) and its block copolymers has shown promising applications in the field of thin-film composite membranes, especially for gas separation and filtration technologies (Rangou et al., 2011).

Organometallic Chemistry : Studies on the reactivity of the silicon-carbon double bond in substituted 1,1-dimethylsilenes, which are related to vinyltrimethylsilane, provide valuable insights into the field of organometallic chemistry and the synthesis of organosilicon compounds (Leigh et al., 1999).

Mécanisme D'action

Target of Action

The primary target of (Vinylbenzyloxy)trimethylsilane, also known as (m,p-vinylbenzyloxy)trimethylsilane, is the electrophilic center in a reaction . The compound is involved in electrophilic substitution of unsaturated silanes .

Mode of Action

The compound interacts with its targets through electrophilic substitution . The carbon-silicon bond in the compound is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation . Electrophiles become bound to the carbon γ to the silyl group . After the formation of the carbon-electrophile bond, silicon elimination is assisted by a nucleophile .

Biochemical Pathways

The compound affects the electrophilic substitution pathway of unsaturated silanes . The electron-releasing strength of the carbon-silicon bond controls the site of reaction and stereoselectivity . Formation of the new carbon-carbon bond is at the β position of vinylsilanes .

Pharmacokinetics

The compound has a boiling point of 56-60°c/015mmHg, a density of 096 g/cm³, and a refractive index of 15370 . It is stored below 5° C and reacts slowly with moisture/water . These properties may impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond at the β position of vinylsilanes . This leads to the generation of new compounds, such as (2-bromopropyl)trimethylsilane and (2-iodoethyl)trimethylsilane .

Action Environment

Environmental factors, such as the presence of electrophiles and nucleophiles, influence the compound’s action, efficacy, and stability . The compound’s action is also influenced by the electron-releasing strength of the carbon-silicon bond . The compound is less electropositive than other metals employed in electrophilic additions, so stronger electrophiles are required .

Propriétés

IUPAC Name |

(4-ethenylphenyl)methoxy-trimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OSi/c1-5-11-6-8-12(9-7-11)10-13-14(2,3)4/h5-9H,1,10H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRKAVSZHAQJIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC1=CC=C(C=C1)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)